molecular formula C18H24N2O B1385311 N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine CAS No. 1038257-59-8

N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine

Cat. No.: B1385311
CAS No.: 1038257-59-8
M. Wt: 284.4 g/mol
InChI Key: NYNMUKFRSYRCOR-UHFFFAOYSA-N
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Description

N-4-(Pentyloxy)benzylmethanamine (C₁₈H₂₄N₂O, MW 284.40 g/mol) is a tertiary amine featuring a benzyl group substituted with a pentyloxy chain at the para position and a 3-pyridinylmethyl moiety.

Properties

IUPAC Name

1-(4-pentoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-3-4-12-21-18-9-7-16(8-10-18)13-20-15-17-6-5-11-19-14-17/h5-11,14,20H,2-4,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNMUKFRSYRCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-4-(Pentyloxy)benzylmethanamine involves several steps. One common method includes the reaction of 4-(pentyloxy)benzyl chloride with 3-pyridinemethanamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-4-(Pentyloxy)benzylmethanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-4-(Pentyloxy)benzylmethanamine is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, this compound is used in the development of new pharmaceuticals and in the investigation of biological pathways .

Mechanism of Action

The mechanism of action of N-4-(Pentyloxy)benzylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

Alkoxy Chain Variations
  • N-4-(2-Methoxyethoxy)benzyl-methanamine (C₁₆H₂₀N₂O₂, MW 272.35 g/mol):
    Replacing the pentyloxy group with a shorter, polar 2-methoxyethoxy chain reduces lipophilicity (logP ~1.5 vs. ~3.5 for the pentyloxy analog) but enhances water solubility. This modification is advantageous for improving oral bioavailability in drug candidates .
  • However, the absence of a pyridinyl group limits π-stacking interactions compared to the target compound .
Bulky Substituents
  • N-(4-(tert-Butyl)benzyl)-N-methyl-1-(4-(trifluoromethyl)benzyl)methanamine (C₂₁H₂₅F₃N₂):
    The tert-butyl and trifluoromethyl groups introduce steric bulk and electron-deficient regions, favoring interactions with sterically tolerant targets (e.g., kinase ATP pockets). However, the rigid tert-butyl group may reduce conformational flexibility compared to the pentyloxy chain .

Pyridinyl vs. Other Heterocycles

  • (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (C₁₅H₁₆FN₂O):
    The 4-pyridinyl isomer shifts the nitrogen’s position, altering hydrogen-bonding geometry. This could enhance binding to targets requiring a specific nitrogen orientation (e.g., nicotinic acetylcholine receptors) .
  • Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine): Replacing pyridine with morpholinooxazole introduces a larger, electron-rich heterocycle. Such modifications are common in catalytic systems for redox-active applications, though they increase molecular weight and complexity .

Molecular Properties

Compound Name Molecular Formula MW (g/mol) logP* Key Substituents
N-4-(Pentyloxy)benzylmethanamine C₁₈H₂₄N₂O 284.40 ~3.5 Pentyloxy, 3-pyridinyl
N-4-(2-Methoxyethoxy)benzyl-methanamine C₁₆H₂₀N₂O₂ 272.35 ~1.5 2-Methoxyethoxy, 3-pyridinyl
N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine C₁₄H₁₂F₂N₂ 246.26 ~2.8 4-Fluorobenzyl, 4-fluorophenyl

*Estimated using ChemDraw.

Biological Activity

N-4-(Pentyloxy)benzylmethanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-4-(Pentyloxy)benzylmethanamine has the molecular formula C18H24N2OC_{18}H_{24}N_{2}O and a molecular weight of 284.4 g/mol. The compound features a pentyloxy group attached to a benzyl moiety, which is further linked to a pyridine ring. This specific structure is believed to influence its biological activity significantly.

Antidepressant Effects

Research indicates that compounds similar to N-4-(Pentyloxy)benzylmethanamine may exhibit antidepressant effects . In vitro studies have shown that such compounds can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Receptor Binding Affinity

In a study examining the binding affinity of various derivatives, it was found that modifications in the alkoxy chain significantly affected the potency of the compounds as GPR88 agonists. For instance, the introduction of longer or branched alkoxy groups generally enhanced receptor interaction, suggesting that structural optimization is critical for developing effective pharmacological agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on N-4-(Pentyloxy)benzylmethanamine reveal that:

  • Alkoxy Substitution : The length and branching of the alkoxy group are pivotal for enhancing potency. Compounds with optimized lipophilicity showed improved receptor binding and biological activity.
  • Amino Group Modifications : Variations in the amino group at site B of the molecule can lead to comparable or improved efficacy, indicating flexibility in designing derivatives with desired pharmacological profiles .

Case Studies

  • GPR88 Agonist Activity : In vivo studies demonstrated that certain derivatives exhibited significant agonistic activity towards GPR88, with EC50 values in the nanomolar range. For example, one derivative showed an EC50 of 59 nM in a cell-based cAMP assay, indicating strong biological activity .
  • Histamine H3 Receptor Interaction : Another study highlighted that related compounds displayed high affinities towards histamine H3 receptors, with pA2 values exceeding 8.0. This suggests potential applications in treating conditions linked to histaminergic dysregulation .

Summary of Findings

Biological Activity Observed Effects Key Findings
Antidepressant EffectsInteraction with serotonin/norepinephrine pathwaysPotential for mood regulation
GPR88 Agonist ActivityEC50 values in nanomolar rangeSignificant receptor interaction and biological effects
Histamine H3 Receptor BindingHigh affinity (pA2 > 8.0)Implications for treatment of histaminergic disorders

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine
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N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine

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